Pelubiprofen

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

RN & structure given in first source; RN not in Chemline 3/84

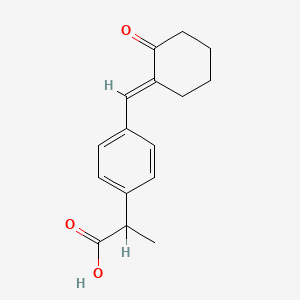

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(E)-(2-oxocyclohexylidene)methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-11H,2-5H2,1H3,(H,18,19)/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZUGWXLBGZUPP-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C=C2CCCCC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=C(C=C1)/C=C/2\CCCCC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048795 | |

| Record name | Pelubiprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69956-77-0 | |

| Record name | Pelubiprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69956-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelubiprofen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069956770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelubiprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pelubiprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PELUBIPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1619C79FVJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Modulatory Effect of Pelubiprofen on the NF-κB Signaling Pathway: A Technical Guide

Published: November 7, 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pelubiprofen, a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid family, exhibits a potent anti-inflammatory profile through a dual mechanism of action.[1] Beyond its established role as an inhibitor of cyclooxygenase (COX) enzymes, this compound significantly modulates the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[2][3] This document provides a comprehensive technical overview of the molecular mechanisms by which this compound exerts its inhibitory effects on NF-κB signaling, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. Evidence indicates that this compound targets key upstream kinases, specifically TAK1 and IKK-β, preventing the subsequent phosphorylation and degradation of IκB-α.[1][2] This action effectively halts the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the transcription of various pro-inflammatory genes, including COX-2, iNOS, TNF-α, IL-1β, and IL-6.[2][3]

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors is a cornerstone of the inflammatory process, orchestrating the expression of genes involved in immunity, inflammation, and cell survival.[4] In an unstimulated state, NF-κB dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm through binding with inhibitor of κB (IκB) proteins, primarily IκB-α.[1] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines like TNF-α, a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex.[1] The IKK complex, composed of IKK-α, IKK-β, and the regulatory subunit NEMO, phosphorylates IκB-α. This phosphorylation event marks IκB-α for ubiquitination and subsequent degradation by the proteasome, liberating the NF-κB dimer.[5] Freed from its inhibitor, NF-κB translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[1][6]

This compound's Mechanism of NF-κB Inhibition

This compound intervenes at critical upstream points in the NF-κB signaling cascade, preventing the initial activation steps.[2] Studies in LPS-induced RAW 264.7 macrophages have demonstrated that this compound inhibits the phosphorylation of Transforming growth factor-β-activated kinase 1 (TAK1) and, subsequently, the phosphorylation of IKK-β.[1][2] By blocking these essential phosphorylation events, this compound prevents the IKK complex from phosphorylating IκB-α.[2] This maintains the integrity of the IκB-α/NF-κB complex in the cytoplasm, thereby inhibiting the degradation of IκB-α and the subsequent nuclear translocation of the NF-κB p65 subunit.[2][3] This multi-level inhibition ultimately suppresses the DNA binding activity of NF-κB and attenuates the transcription of its target inflammatory genes.[1][2]

Quantitative Analysis of this compound's Efficacy

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The data highlights its potency against both COX enzymes and key components of the inflammatory cascade regulated by NF-κB.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Parameter | Model System | IC50 / Concentration | Observed Effect | Reference(s) |

| COX-1 Enzyme Activity | N/A | 10.66 ± 0.99 µM | Potent inhibition | [2][7] |

| COX-2 Enzyme Activity | N/A | 2.88 ± 1.01 µM | Potent and selective inhibition (3.7-fold > COX-1) | [1][2][7] |

| PGE₂ Production | LPS-induced RAW 264.7 cells | IC50: 0.13 µM | Potent inhibition | [7] |

| iNOS Expression | LPS-induced RAW 264.7 cells | 15-60 µM | Reduction in expression | [2][7] |

| COX-2 Expression | LPS-induced RAW 264.7 cells | 15-60 µM | Reduction in expression | [2][7] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-induced RAW 264.7 cells | 15-60 µM | Reduction in transcriptional expression | [2][7] |

| NF-κB Activation | LPS-induced RAW 264.7 cells | 15-60 µM | Suppression of NF-κB activation | [7] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Parameter | Model System | Dosage | Observed Effect | Reference(s) |

| Paw Edema | Carrageenan-induced rat model | 25-100 mg/kg (oral) | Inhibition of edema | [2][7] |

| Neutrophil Migration | Carrageenan-induced rat model | N/A | Inhibition of migration | [2] |

| PGE₂ Production | Carrageenan-induced rat model | 25-100 mg/kg (oral) | Decreased production in inflamed paw | [2][7] |

| p65 Nuclear Translocation | Carrageenan-induced rat model | 25-100 mg/kg (oral) | Notably inhibited nuclear translocation in inflamed paw | [2][7] |

Key Experimental Protocols

The following sections outline the methodologies used to elucidate the effects of this compound on the NF-κB pathway.

Cell Culture and LPS Stimulation

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays).

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with varying concentrations of this compound (e.g., 15, 30, 60 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration depending on the downstream assay (e.g., 30 minutes for phosphorylation studies, 6-24 hours for gene expression studies).

-

Harvest cells for subsequent analysis.

-

Western Blot Analysis for Phosphorylated Proteins

This protocol is used to detect the phosphorylation status of key signaling proteins like TAK1, IKK-β, and IκB-α, and the total levels of these proteins.

-

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature protein lysates and separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-TAK1, p-IKK-β, p-IκB-α, total TAK1, total IKK-β, total IκB-α, or β-actin (as a loading control).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

NF-κB p65 Nuclear Translocation Assay

This assay visualizes and quantifies the movement of the p65 subunit from the cytoplasm to the nucleus.

-

Protocol Details:

-

Cell Culture: Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate.

-

Treatment & Stimulation: Perform pre-treatment and stimulation as described in section 4.1.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Wash and permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 30 minutes.

-

Immunostaining: Incubate with a primary antibody against NF-κB p65 overnight at 4°C, followed by incubation with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Nuclei are counterstained with DAPI.

-

Imaging and Analysis: Mount coverslips on slides and visualize using a fluorescence microscope. Quantify the fluorescence intensity in the nuclear and cytoplasmic compartments to determine the extent of translocation.[8]

-

Quantitative Real-Time PCR (qRT-PCR)

This protocol measures the mRNA expression levels of NF-κB target genes.

-

Protocol:

-

RNA Extraction: Following cell treatment, extract total RNA using a commercial kit (e.g., TRIzol reagent or RNeasy Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using a qPCR system with SYBR Green or TaqMan probes. Use primers specific for target genes (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2) and a housekeeping gene (e.g., Actb, Gapdh) for normalization.

-

Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

Conclusion and Future Perspectives

This compound demonstrates a sophisticated anti-inflammatory mechanism that extends beyond COX inhibition to the direct modulation of the NF-κB signaling pathway.[2] Its ability to inhibit the upstream kinases TAK1 and IKK-β provides a powerful method for suppressing the inflammatory cascade at its origin.[1][2] This dual-inhibition profile makes this compound a significant tool for both basic research into inflammatory processes and as a therapeutic agent. For researchers, this compound can be utilized as a specific inhibitor to probe the roles of the TAK1-IKK-NF-κB axis in various disease models. For drug development professionals, understanding this detailed mechanism can inform the development of next-generation anti-inflammatory drugs with improved efficacy and targeted action, potentially offering therapeutic benefits in a wide range of inflammatory diseases, from arthritis to neuroinflammation.[4][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory effect of this compound, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. Gene therapy targeting nuclear factor-kappaB: towards clinical application in inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Citrullination of NF-κB p65 promotes its nuclear localization and TLR-induced expression of IL-1β and TNFα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of the efficacy and safety profiles of a this compound versus celecoxib in patients with rheumatoid arthritis: a 6-week, multicenter, randomized, double-blind, phase III, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Analysis of Pelubiprofen and its Structural and Pharmacological Relationship to Ibuprofen

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of pelubiprofen, a non-steroidal anti-inflammatory drug (NSAID), and its distinct relationship with the widely-used NSAID, ibuprofen. Both compounds share a 2-arylpropionic acid core structure, yet key modifications in this compound's chemical makeup result in significant differences in its pharmacological profile, particularly concerning its mechanism of action and cyclooxygenase (COX) enzyme selectivity. This document will dissect their structural attributes, compare their pharmacological actions through a review of preclinical and clinical data, and detail the experimental methodologies used to elucidate these properties. All quantitative data are summarized in comparative tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a clear and comprehensive understanding for research and development professionals.

Introduction

Ibuprofen, a cornerstone in pain and inflammation management for decades, is a non-selective cyclooxygenase (COX) inhibitor, acting on both COX-1 and COX-2 isoforms.[1][2] Its therapeutic efficacy is well-established, but its non-selective nature, particularly the inhibition of the constitutively expressed COX-1 enzyme, is associated with a risk of gastrointestinal adverse effects.[2]

This compound emerges from the same 2-arylpropionic acid family and is structurally and pharmacologically related to ibuprofen.[3][4] Developed as a prodrug, this compound was engineered to offer a more favorable safety profile, primarily through a more selective inhibition of the inducible COX-2 enzyme, which is upregulated during inflammatory processes.[5][6] Beyond its effects on COX enzymes, this compound exhibits a dual mechanism of action, also modulating the NF-κB inflammatory signaling pathway.[3][7] This guide will explore these nuances, providing a detailed comparison of the two molecules.

Structural Analysis

This compound and ibuprofen are both derivatives of propionic acid, which is the foundation of their NSAID activity. However, the substituents on the phenyl ring are the primary structural differentiators.

-

Ibuprofen: Chemically known as (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid, it features an isobutyl group attached to the phenyl ring.[1]

-

This compound: Its chemical name is 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid. It possesses a more complex and larger substituent, a (oxocyclohexylidenemethyl) group, in place of ibuprofen's isobutyl group.[3][8]

This structural modification is pivotal, influencing the molecule's interaction with the active sites of the COX enzymes and contributing to this compound's distinct pharmacological characteristics.

Figure 1: Chemical Structures of Ibuprofen and this compound.

Physicochemical Properties

The structural differences also translate to different physicochemical properties, which can influence their pharmacokinetic profiles.

| Property | Ibuprofen | This compound |

| IUPAC Name | (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid[1] | 2-[4-(Oxocyclohexylidenemethyl)phenyl]propanoic acid[3] |

| Formula | C₁₃H₁₈O₂[1] | C₁₆H₁₈O₃ |

| Molar Mass | 206.285 g·mol⁻¹[1] | 258.31 g·mol⁻¹[9] |

Pharmacological Relationship

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for both drugs is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins (PGs).[10][11] Prostaglandins are key mediators of inflammation, pain, and fever.[10]

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[2][5]

-

COX-2: An inducible enzyme that is significantly upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate inflammatory responses.[5][12]

Ibuprofen is a non-selective inhibitor, meaning it inhibits both COX-1 and COX-2.[1][13] This non-selectivity is responsible for both its therapeutic effects (COX-2 inhibition) and its potential for gastrointestinal side effects (COX-1 inhibition).[2] In contrast, this compound demonstrates a relatively selective inhibitory effect on COX-2.[5][14]

Figure 2: NSAID Inhibition of the Arachidonic Acid Pathway.

The degree of selectivity is quantified by comparing the 50% inhibitory concentrations (IC₅₀) for each enzyme.

| Drug | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | Selectivity Ratio (IC₅₀ COX-1 / IC₅₀ COX-2) |

| This compound | 10.66 ± 0.99[3] | 2.88 ± 1.01[3] | 3.7[6] |

| Ibuprofen | More potent on COX-1 than COX-2[12] | Varies by assay[12][15] | Preferential COX-1 Inhibitor[15] |

Note: Direct comparison of ibuprofen IC₅₀ values is challenging as they vary significantly depending on the assay system (e.g., intact cells, purified enzymes).[12][16] However, literature consistently classifies it as a non-selective or preferential COX-1 inhibitor.[1][15]

Secondary Mechanism of Action: NF-κB Pathway Inhibition

This compound has a secondary anti-inflammatory mechanism that is not typically associated with ibuprofen. It has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory gene expression by inactivating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] Specifically, this compound inhibits the phosphorylation of transforming growth factor-β activated kinase-1 (TAK1) and IκB kinase-β (IKK-β), which are upstream regulators of NF-κB activation.[3][7] This dual action—suppressing both prostaglandin synthesis and NF-κB-mediated expression of pro-inflammatory genes (like COX-2, iNOS, TNF-α, and IL-6)—may contribute to its potent anti-inflammatory effects.[3]

Figure 3: this compound's Inhibition of the TAK1-IKK-NF-κB Pathway.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which collectively influence its therapeutic window and dosing regimen.

| Parameter | Ibuprofen | This compound |

| Bioavailability | 80-100% (oral)[1] | Rapidly absorbed[5] |

| Time to Peak (Tₘₐₓ) | 1-2 hours[13] | A few hours[5] |

| Protein Binding | >99%[13] | N/A |

| Metabolism | Hepatic (primarily CYP2C9)[1] | Hepatic[5] |

| Half-life (t₁/₂) | 2-4 hours[1] | N/A |

| Excretion | Urine (~95%)[1] | Urine[5] |

Note: Detailed quantitative pharmacokinetic data for this compound is less available in the public domain compared to the extensively studied ibuprofen.

Ibuprofen is administered as a racemic mixture, with the R-enantiomer undergoing in-vivo conversion to the pharmacologically active S-enantiomer.[1][13] this compound is also a racemic mixture.[9]

Clinical Efficacy and Safety

Clinical trials have evaluated this compound for conditions like osteoarthritis (OA) and rheumatoid arthritis (RA), often comparing it to other NSAIDs.

A phase III, non-inferiority trial in patients with RA compared this compound (90 mg/day) with celecoxib (200 mg/day), a known COX-2 selective inhibitor.[6][17]

-

Efficacy: this compound was found to be non-inferior to celecoxib in reducing pain severity as measured by a 100 mm visual analog scale (VAS).[6][18] The mean decrease in VAS pain was 26.2 mm for this compound and 21.2 mm for celecoxib.[6]

-

Safety: The frequency of adverse drug reactions (ADRs) was higher in the this compound group (31.2%) compared to the celecoxib group (20.6%), with gastrointestinal ADRs being more common with this compound (20.8% vs 8.8%).[6][17]

Another phase IV trial compared a controlled-release (CR) formulation of this compound (90 mg/day) with aceclofenac (200 mg/day) in patients with knee OA.[4]

-

Efficacy: this compound CR was non-inferior to aceclofenac, with a mean change in pain VAS of -22.0 mm for this compound and -21.9 mm for aceclofenac over 4 weeks.[4]

-

Safety: The this compound group experienced a significantly lower rate of drug-related AEs (p=0.011), particularly GI-related AEs (3% vs 11%, p=0.048), compared to the aceclofenac group.[19]

These trials demonstrate that this compound has comparable efficacy to other established NSAIDs for managing arthritic pain.[4][6][20] The safety profile, especially concerning GI events, may vary depending on the comparator drug and formulation.[6][19]

Experimental Protocols

The characterization of NSAIDs like this compound and ibuprofen relies on standardized preclinical and clinical experimental designs.

In Vitro COX Inhibition Assay

This assay is fundamental for determining the potency and selectivity of an NSAID.[21][22]

Objective: To measure the concentration of the test compound required to inhibit 50% of COX-1 and COX-2 activity (IC₅₀).

General Methodology:

-

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes, or cell-based systems (e.g., macrophages for COX-2, platelets for COX-1).[12][16]

-

Incubation: The enzyme is pre-incubated with various concentrations of the test drug (e.g., this compound) or a control vehicle.

-

Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.

-

Product Measurement: The reaction is allowed to proceed for a defined time before being terminated. The amount of prostaglandin produced (commonly PGE₂) is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay.[21]

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting inhibition versus drug concentration and fitting the data to a dose-response curve.

Figure 4: Workflow for an In Vitro COX Inhibition Assay.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic animal model used to assess the acute anti-inflammatory activity of new compounds.[23]

Objective: To evaluate the ability of a test drug to reduce acute inflammation in an animal model.

General Methodology:

-

Animal Model: Typically performed in rats or mice.[24]

-

Grouping: Animals are divided into groups: a control group (vehicle), a positive control group (a known NSAID like ibuprofen), and test groups (receiving different doses of this compound).

-

Drug Administration: The test compound or control is administered, usually orally or intraperitoneally, at a set time before the inflammatory insult.

-

Induction of Inflammation: A small volume of carrageenan (a seaweed extract) is injected into the sub-plantar tissue of one hind paw.

-

Measurement of Edema: The volume of the paw is measured at baseline and at several time points after carrageenan injection (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

-

Data Analysis: The increase in paw volume (edema) is calculated for each group. The percentage of inhibition of edema by the test drug is determined by comparing the paw volume increase in the treated groups to the control group.

Clinical Trial Design: Non-Inferiority Study for Osteoarthritis/Rheumatoid Arthritis

This design is common for evaluating new drugs in a class where effective treatments already exist.[17][25][26]

Objective: To demonstrate that a new drug (e.g., this compound) is not clinically worse than an active comparator (e.g., celecoxib) by a pre-specified margin.

General Methodology:

-

Design: Multicenter, randomized, double-blind, active-controlled, parallel-group study.[17]

-

Patient Population: Patients meeting specific diagnostic criteria for the target disease (e.g., American College of Rheumatology criteria for RA) with a baseline pain score above a certain threshold (e.g., >40 on a 100 mm VAS).[4][17]

-

Intervention: Patients are randomly assigned to receive either the test drug or the active comparator for a defined treatment period (e.g., 4-6 weeks).[4][17]

-

Primary Endpoint: The primary measure of efficacy is typically the change in pain from baseline, often measured using a 100 mm VAS. The non-inferiority margin is pre-defined (e.g., -10 mm).[17]

-

Secondary Endpoints: These can include changes in functional status (e.g., Korean Health Assessment Questionnaire - KHAQ), duration of morning stiffness, and use of rescue medication.[17]

-

Safety Assessment: Monitoring and recording of all adverse events, laboratory tests, and vital signs throughout the study.[19]

-

Statistical Analysis: The primary analysis compares the lower limit of the 97.5% confidence interval of the difference in pain reduction between the two groups to the non-inferiority margin. If the lower limit is greater than the margin, non-inferiority is concluded.[6][18]

Conclusion

This compound and ibuprofen share a common ancestry as 2-arylpropionic acid NSAIDs, but their relationship is one of evolution rather than equivalence. The key structural modification in this compound leads to a significant pharmacological divergence, most notably its relative selectivity for the COX-2 enzyme and its secondary inhibitory action on the NF-κB signaling pathway.[3][5]

While ibuprofen remains a benchmark non-selective NSAID, this compound represents a targeted therapeutic approach. Preclinical data confirm its COX-2 selectivity, and clinical trials have established its non-inferiority to other selective (celecoxib) and non-selective (aceclofenac) NSAIDs in managing pain associated with chronic inflammatory conditions like rheumatoid and osteoarthritis.[4][6] The dual mechanism of action may offer additional anti-inflammatory benefits. However, its safety profile, particularly concerning gastrointestinal effects, requires careful consideration and may be comparable to or different from other NSAIDs depending on the specific comparator and formulation. For drug development professionals, this compound serves as a case study in the rational design of next-generation NSAIDs, aiming to refine the balance between efficacy and safety.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 3. Anti-inflammatory effect of this compound, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of short-term use of a this compound CR and aceclofenac in patients with symptomatic knee osteoarthritis: A double-blinded, randomized, multicenter, active drug comparative, parallel-group, phase IV, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Comparison of the efficacy and safety profiles of a this compound versus celecoxib in patients with rheumatoid arthritis: a 6-week, multicenter, randomized, double-blind, phase III, non-inferiority clinical trial | springermedizin.de [springermedizin.de]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. news-medical.net [news-medical.net]

- 11. What is this compound used for? [synapse.patsnap.com]

- 12. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. This compound | 69956-77-0 | Benchchem [benchchem.com]

- 15. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medscape.com [medscape.com]

- 17. Comparison of the efficacy and safety profiles of a this compound versus celecoxib in patients with rheumatoid arthritis: a 6-week, multicenter, randomized, double-blind, phase III, non-inferiority clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of the efficacy and safety profiles of a this compound versus celecoxib in patients with rheumatoid arthritis: a 6-week, multicenter, randomized, double-blind, phase III, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficacy and safety of short-term use of a this compound CR and aceclofenac in patients with symptomatic knee osteoarthritis: A double-blinded, randomized, multicenter, active drug comparative, parallel-group, phase IV, non-inferiority clinical trial | PLOS One [journals.plos.org]

- 20. A new representative of the group of non-steroidal anti-inflammatory drugs in the therapeutic arsenal of a Russian doctor: this compound | Karateev | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 21. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 22. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijpbr.in [ijpbr.in]

- 24. asianjpr.com [asianjpr.com]

- 25. ClinConnect | Study of Nonsteroidal Anti-inflammatory Drugs in People [clinconnect.io]

- 26. dovepress.com [dovepress.com]

Pelubiprofen's Selective Inhibition of Cyclooxygenase-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelubiprofen, a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, exhibits a notable selective inhibitory effect on cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This selectivity is a key attribute, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs. This technical guide provides a comprehensive overview of the quantitative data supporting this selectivity, detailed experimental protocols for the key assays cited, and visualizations of the relevant signaling pathways and experimental workflows. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.

Core Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric lining and maintaining renal blood flow, and COX-2, which is inducible and upregulated during inflammatory responses.[1]

This compound demonstrates a preferential inhibition of COX-2, which is the isoform primarily involved in the inflammatory cascade.[1] This selective action allows for the mitigation of inflammation and pain with a potentially lower incidence of the gastrointestinal adverse effects associated with the inhibition of the constitutively expressed COX-1.[1]

Quantitative Analysis of COX-1 and COX-2 Inhibition

The selective inhibition of COX-2 by this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values for both COX-1 and COX-2. The IC50 is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

A key study by Shin et al. (2011) determined the IC50 values for this compound's inhibition of COX-1 and COX-2 activity.[2] These findings are summarized in the table below.

| Enzyme | IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |

| COX-1 | 10.66 ± 0.99 | 3.7 | [2] |

| COX-2 | 2.88 ± 1.01 | [2] |

The data clearly indicates that a lower concentration of this compound is required to inhibit COX-2 compared to COX-1, with a selectivity ratio of approximately 3.7.[3] This confirms its classification as a selective COX-2 inhibitor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of this compound's COX inhibitory activity and its effects on inflammatory signaling pathways.

In Vitro COX Inhibition Assay

This protocol outlines the general steps for determining the IC50 values of this compound against COX-1 and COX-2.

-

Objective: To quantify the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

-

Methodology:

-

Enzyme Source: Purified ovine COX-1 and COX-2 enzymes are commonly used.

-

Assay Buffer: A suitable buffer, such as Tris-HCl, is used to maintain pH.

-

Substrate: Arachidonic acid is used as the substrate for the COX enzymes.

-

Inhibitor: this compound is dissolved in a suitable solvent (e.g., DMSO) and tested across a range of concentrations.

-

Incubation: The enzyme, inhibitor, and any necessary co-factors are pre-incubated at a controlled temperature (e.g., 37°C). The reaction is then initiated by the addition of arachidonic acid.

-

Detection: The product of the enzymatic reaction, typically prostaglandin E2 (PGE2), is measured. This is often done using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Assay for COX-2 Inhibition and Inflammatory Gene Expression

This protocol describes the use of a cell-based model to evaluate the effects of this compound on an inflammatory response.

-

Objective: To assess the ability of this compound to inhibit COX-2 activity and the expression of pro-inflammatory genes in a cellular context.

-

Cell Line: RAW 264.7 murine macrophage cell line is a commonly used model.

-

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce the expression of COX-2 and other pro-inflammatory mediators.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time before or concurrently with LPS stimulation.

-

Measurement of PGE2 Production: The concentration of PGE2 in the cell culture supernatant is measured using an EIA kit to determine the effect of this compound on COX-2 activity.

-

Analysis of Gene and Protein Expression:

-

Western Blot: Cell lysates are analyzed by Western blotting to determine the protein levels of COX-2, iNOS (inducible nitric oxide synthase), and components of the NF-κB signaling pathway.

-

RT-PCR: RNA is extracted from the cells and reverse transcribed into cDNA. Real-time PCR is then used to quantify the mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

-

NF-κB Activation Assay

This protocol details the investigation of this compound's effect on the NF-κB signaling pathway.

-

Objective: To determine if this compound inhibits the activation of the transcription factor NF-κB.

-

Methodology:

-

Cell Treatment: RAW 264.7 cells are treated with this compound and/or LPS as described above.

-

Nuclear and Cytoplasmic Fractionation: The cells are lysed, and the nuclear and cytoplasmic fractions are separated.

-

Western Blot Analysis: The levels of NF-κB p65 subunit in the nuclear and cytoplasmic fractions are determined by Western blot. A decrease in the nuclear p65 and a corresponding increase in the cytoplasmic p65 would indicate inhibition of NF-κB translocation.

-

Analysis of IκBα Degradation: The cytoplasmic fraction is also analyzed for the levels of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. Inhibition of IκBα degradation by this compound would confirm its inhibitory effect on the NF-κB pathway.

-

Electrophoretic Mobility Shift Assay (EMSA): This technique can be used to directly assess the DNA binding activity of NF-κB. Nuclear extracts are incubated with a radiolabeled DNA probe containing the NF-κB binding site. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis. A decrease in the shifted band in the presence of this compound indicates reduced NF-κB DNA binding.

-

Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's selective inhibition of COX-2 over COX-1.

Caption: this compound's inhibition of the NF-κB signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory effect of this compound, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 69956-77-0 | Benchchem [benchchem.com]

Preclinical Pharmacology of Pelubiprofen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelubiprofen, a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, has demonstrated significant analgesic, anti-inflammatory, and antipyretic properties in preclinical and clinical settings.[1][2] Structurally and pharmacologically related to ibuprofen, this compound distinguishes itself through a dual mechanism of action that involves not only the inhibition of cyclooxygenase (COX) enzymes but also the suppression of the NF-κB signaling pathway.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key findings from in vitro and in vivo studies. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases and pain management.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted approach, primarily by modulating key pathways involved in inflammation and pain signaling.

Dual Inhibition of Cyclooxygenase (COX) Enzymes

Like other NSAIDs, a primary mechanism of this compound is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[5] Preclinical studies have demonstrated that this compound inhibits both COX-1 and COX-2 enzymes. However, it exhibits a preferential selectivity for COX-2.[3][4]

| Enzyme | IC50 (μM) |

| COX-1 | 10.66 ± 0.99 |

| COX-2 | 2.88 ± 1.01 |

| Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes by this compound.[3][4] |

This preferential inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, is thought to contribute to its anti-inflammatory efficacy while potentially offering a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[5][6]

Inhibition of the NF-κB Signaling Pathway

Beyond COX inhibition, this compound has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This compound's inhibitory effect on this pathway is mediated through the suppression of transforming growth factor-β activated kinase-1 (TAK1) and IκB kinase-β (IKK-β) phosphorylation.[3] This leads to a reduction in the degradation and phosphorylation of the inhibitory kappa B-α (IκB-α), ultimately preventing the nuclear translocation of the p65 subunit of NF-κB.[3][4] By inhibiting NF-κB activation, this compound can downregulate the expression of various inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3]

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in several preclinical species, including rats and dogs. This compound is a prodrug that is rapidly absorbed and metabolized to its active form, trans-alcohol this compound.[6][7]

Absorption

Following oral administration, this compound is rapidly absorbed, with time to maximum plasma concentration (Tmax) observed within 15 minutes in rats.[7]

Distribution

Specific details on the tissue distribution of this compound in preclinical models are not extensively published. However, like other NSAIDs, it is expected to distribute into various tissues, particularly inflamed sites.

Metabolism

This compound undergoes rapid and extensive metabolism after absorption. The primary metabolic pathway involves the reduction of the ketone group to form active alcohol metabolites, including cis- and trans-alcohol derivatives.[7] The trans-alcohol metabolite is considered a major active form of the drug.[6]

Excretion

Studies in rats and dogs indicate that this compound and its metabolites are excreted through both renal and fecal routes. In rats, fecal excretion is the predominant route, accounting for 60-75% of the dose, while urinary excretion accounts for 20-30%. In dogs, fecal excretion is even more pronounced, at approximately 70% of the dose.[2]

| Species | Route | Tmax (h) | Cmax (ng/mL) | T1/2 (h) |

| Rat | Oral | ~0.25[7] | 30.5 (this compound)[7] | 0.36 (this compound)[7] |

| 5886.2 (trans-alcohol)[7] | 1.5 (trans-alcohol)[7] | |||

| Dog | Oral | 1-2[6] | - | - |

| Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species. |

Pharmacodynamics and Efficacy

The anti-inflammatory, analgesic, and antipyretic effects of this compound have been demonstrated in various preclinical models of inflammation and pain.

Anti-inflammatory Activity

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

-

Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

-

Drug Administration: this compound or a vehicle control is administered orally at various doses one hour prior to carrageenan injection.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

Analgesic Activity

Acetic Acid-Induced Writhing Test in Mice: This model is used to evaluate peripheral analgesic activity. This compound has been shown to reduce the number of writhes (abdominal constrictions) induced by the intraperitoneal injection of acetic acid in mice. While specific percentage inhibition data for this compound is not widely published, similar NSAIDs show a dose-dependent inhibition of writhing.[9][10]

Experimental Protocol: Acetic Acid-Induced Writhing Test

-

Animals: Male Swiss albino mice (20-25g) are commonly used.

-

Drug Administration: this compound or a vehicle control is administered orally 30-60 minutes before the induction of writhing.

-

Induction of Writhing: A 0.6% solution of acetic acid (10 mL/kg) is injected intraperitoneally.

-

Observation: The number of writhes is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.[9][11]

-

Calculation of Inhibition: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.

Antipyretic Activity

LPS-Induced Pyrexia in Rats: The antipyretic effect of this compound has been demonstrated in preclinical models of fever induced by lipopolysaccharide (LPS).[8][12] Oral administration of this compound has been shown to reduce the rectal temperature of febrile rats.[8]

Experimental Protocol: LPS-Induced Pyrexia

-

Animals: Male Wistar or Sprague-Dawley rats are used.

-

Induction of Fever: Fever is induced by an intraperitoneal or subcutaneous injection of LPS (e.g., 50 µg/kg).[13][14]

-

Drug Administration: this compound or a vehicle control is administered orally before or after the induction of fever.

-

Measurement of Rectal Temperature: Rectal temperature is measured at baseline and at regular intervals after LPS injection using a digital thermometer.

-

Evaluation of Antipyretic Effect: The reduction in rectal temperature in the drug-treated groups is compared to the vehicle control group.

Safety Pharmacology

Gastrointestinal Safety

A common concern with NSAIDs is the potential for gastrointestinal (GI) adverse effects. This compound's preferential COX-2 selectivity and its nature as a prodrug are thought to contribute to a more favorable GI safety profile compared to non-selective NSAIDs.[2][6] In a rat model of acute gastric damage, a tromethamine salt formulation of this compound (PEL-T) showed a significant reduction in the area of gastric mucosal lesions compared to the parent drug.[6] Specifically, at a dose of 300 mg/kg, PEL-T demonstrated a 51.4% inhibition of mucosal damage compared to this compound.[15]

Experimental Protocol: Gastric Ulceration Model

-

Animals: Fasted rats are used.

-

Drug Administration: High doses of this compound, a comparator NSAID, or vehicle are administered orally.

-

Observation Period: Animals are observed for a set period (e.g., 6 hours).

-

Assessment of Gastric Damage: Stomachs are excised, and the gastric mucosa is examined for lesions. The number and severity of ulcers are scored, or the total area of ulceration is measured.

Cardiovascular Safety

Comprehensive preclinical cardiovascular safety data for this compound, such as results from hERG channel assays or in vivo cardiovascular telemetry studies in dogs, are not extensively available in the public domain. As with all NSAIDs, the potential for cardiovascular risk should be a consideration.[5][16] Standard preclinical cardiovascular safety assessment for small molecules typically includes an in vitro hERG assay to assess the potential for QT prolongation and an in vivo telemetry study in a non-rodent species (commonly the dog) to evaluate effects on blood pressure, heart rate, and ECG parameters.[17][18][19] The lack of publicly available data in these areas represents a knowledge gap in the preclinical safety profile of this compound.

Conclusion

This compound is a potent NSAID with a dual mechanism of action that includes the inhibition of both COX enzymes and the NF-κB signaling pathway. Preclinical studies have consistently demonstrated its efficacy in animal models of inflammation, pain, and fever. Its pharmacokinetic profile is characterized by rapid absorption and conversion to its active metabolite, trans-alcohol this compound. While its preferential COX-2 selectivity and prodrug nature suggest a favorable gastrointestinal safety profile, a comprehensive understanding of its preclinical cardiovascular safety remains an area for further investigation. The data summarized in this technical guide provide a solid foundation for further research and development of this compound as a therapeutic agent for inflammatory conditions and pain.

References

- 1. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and Pharmacodynamic Characteristics of this compound Tromethamine vs. This compound in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The disposition and metabolism of flurbiprofen in several species including man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect of this compound, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Development of this compound Tromethamine with Improved Gastrointestinal Safety and Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Efficacy and Safety of this compound in the Treatment of Acute Upper Respiratory Tract Infection: A Multicenter, Randomized, Double-Blind, Non-Inferiority Phase III Clinical Trial Compared to Loxoprofen [mdpi.com]

- 9. academicjournals.org [academicjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fevogrit, a polyherbal medicine, mitigates endotoxin (lipopolysaccharide)‐induced fever in Wistar rats by regulating pro‐inflammatory cytokine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effects of lipopolysaccharide (LPS) on the fever response in rats at different ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of cardiovascular changes in dogs administered three positive controls using jacketed external telemetry-blood pressure (JET-BP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

In Vitro Anti-inflammatory Properties of Pelubiprofen: A Technical Guide

Introduction

Pelubiprofen, a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid family, is structurally and pharmacologically related to ibuprofen.[1][2][3] It is recognized for its significant anti-inflammatory, analgesic, and antipyretic effects.[2][4] As a prodrug, this compound is designed for relatively selective action on cyclooxygenase-2 (COX-2), which may contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[3][5] This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of this compound, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation. The information is intended for researchers, scientists, and professionals involved in drug development and inflammation research.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a dual mechanism, targeting both the cyclooxygenase (COX) pathway and key inflammatory signaling cascades.

Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism for most NSAIDs, including this compound, is the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins (PGs)—key mediators of inflammation, pain, and fever.[5] this compound inhibits both COX-1 and COX-2 isoforms.[4][5] However, it demonstrates a preferential selectivity for COX-2, with a COX-1/COX-2 IC50 ratio of approximately 3.7:1.[2] This selectivity is significant because COX-1 is a constitutive enzyme involved in physiological functions like protecting the gastric lining, while COX-2 is an inducible enzyme that is upregulated during inflammatory responses.[5] By preferentially inhibiting COX-2, this compound effectively reduces the production of pro-inflammatory prostaglandins like PGE2 at the site of inflammation.[1][6]

Suppression of the NF-κB Signaling Pathway

Beyond COX inhibition, this compound significantly modulates inflammatory gene expression by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] In in vitro models using lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to:

-

Inhibit Upstream Kinases: It suppresses the LPS-induced phosphorylation of Transforming Growth Factor-β Activated Kinase-1 (TAK1) and IκB Kinase (IKK).[1][4][7]

-

Prevent IκB-α Degradation: By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκB-α.[1]

-

Block NF-κB Nuclear Translocation: The stabilization of IκB-α ensures that the NF-κB p65 subunit remains sequestered in the cytoplasm, thereby preventing its translocation to the nucleus.[1]

By blocking the activation of NF-κB, a master regulator of inflammation, this compound downregulates the transcription of numerous pro-inflammatory genes.[1][8]

Reduction of Pro-inflammatory Mediators

The combined effect of COX and NF-κB inhibition leads to a potent reduction in the expression and production of various key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. These include:

-

Prostaglandin E2 (PGE2): Directly reduced via COX-2 inhibition.[1][4]

-

Inducible Nitric Oxide Synthase (iNOS): The expression of iNOS, which produces nitric oxide (NO), is suppressed.[1][4][7]

-

Pro-inflammatory Cytokines: It reduces the expression of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) at the transcriptional level.[1][4][7]

Quantitative Data on In Vitro Efficacy

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from in vitro studies.

Table 1: Inhibitory Concentration (IC50) Values for this compound

| Target | IC50 Value (µM) | Experimental System |

| COX-1 Enzyme Activity | 10.66 ± 0.99 | Enzyme Assay |

| COX-2 Enzyme Activity | 2.88 ± 1.01 | Enzyme Assay |

| LPS-induced PGE2 Production | 0.13 | RAW 264.7 Cells |

Table 2: Effective Concentration Ranges of this compound in RAW 264.7 Macrophages

| Effect | Concentration Range (µM) | Incubation Time |

| Inhibition of iNOS Expression | 15 - 60 | 24 hours |

| Inhibition of Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6) | 15 - 60 | 24 hours |

| Suppression of NF-κB Activation | 15 - 60 | 24 hours |

| Inhibition of IKK and TAK1 Phosphorylation | 15 - 60 | 24 hours |

[4]

Detailed Experimental Protocols

This section outlines the typical methodologies used to evaluate the in vitro anti-inflammatory effects of this compound.

Cell Culture and LPS-Induced Inflammation

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[1][4]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Induction of Inflammation: To induce an inflammatory response, cells are stimulated with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[4][9][10] A typical concentration is 1 µg/mL.[11]

-

Drug Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before the addition of LPS.[11] The cells are then incubated for a further period (e.g., 24 hours) before analysis.[4][10]

COX Enzyme Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes.

-

Methodology: The activity of recombinant COX-1 and COX-2 enzymes is determined by measuring the production of Prostaglandin E2 (PGE2) in the presence of arachidonic acid. The assay is performed with and without various concentrations of this compound to determine the concentration that causes 50% inhibition (IC50).[12][13]

-

Detection: PGE2 levels are typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[9][14]

Measurement of Pro-inflammatory Mediators

-

Nitric Oxide (NO) Production:

-

Principle: The production of NO is indirectly measured by quantifying the stable end-product, nitrite, in the cell culture supernatant.

-

Methodology: The Griess reagent is added to the cell supernatant.[9] The reaction forms a colored azo compound, and the absorbance is measured spectrophotometrically, typically at 540 nm. A standard curve using sodium nitrite is used for quantification.

-

-

Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) and PGE2:

-

Principle: The concentration of specific cytokines and PGE2 in the cell culture supernatant is measured using sandwich ELISA.

-

Methodology: Supernatants from cell cultures are collected and analyzed using commercially available ELISA kits specific for murine TNF-α, IL-1β, IL-6, or PGE2, according to the manufacturer's instructions.[11]

-

Western Blot Analysis for Signaling Proteins

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins in cell lysates, including their phosphorylation (activation) state.

-

Methodology:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: The total protein concentration in the lysates is determined using a method like the Bradford or BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., phospho-IKK, phospho-IκB-α, IκB-α, phospho-p65, p65, TAK1). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15]

-

Visualizations of Pathways and Workflows

This compound's Inhibition of the NF-κB Signaling Pathway

Caption: this compound inhibits the LPS-induced NF-κB pathway by targeting TAK1 and IKK.

General Workflow for In Vitro Anti-inflammatory Assays

Caption: Standard experimental workflow for evaluating this compound's anti-inflammatory effects.

Conclusion

In vitro studies robustly demonstrate that this compound possesses significant anti-inflammatory properties through a multifaceted mechanism of action. It not only inhibits the catalytic activity of COX enzymes, with a favorable selectivity towards COX-2, but also suppresses the expression of a wide array of pro-inflammatory genes by inhibiting the TAK1-IKK-NF-κB signaling axis.[1][7] The quantitative data confirm its potency in reducing key mediators such as PGE2, nitric oxide, and pro-inflammatory cytokines in cellular models of inflammation. These findings provide a strong molecular basis for the anti-inflammatory and analgesic effects of this compound observed in clinical applications.

References

- 1. khu.elsevierpure.com [khu.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of the efficacy and safety profiles of a this compound versus celecoxib in patients with rheumatoid arthritis: a 6-week, multicenter, randomized, double-blind, phase III, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory effect of this compound, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Flurbiprofen enantiomers inhibit inducible nitric oxide synthase expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 14. Inhibition of viral and bacterial trigger-stimulated prostaglandin E2 by a throat lozenge containing flurbiprofen: An in vitro study using a human respiratory epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of inducible nitric oxide synthase expression by novel nonsteroidal anti-inflammatory derivatives with gastrointestinal-sparing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Pelubiprofen's Role in the Inhibition of Prostaglandin E2 Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pelubiprofen is a non-steroidal anti-inflammatory drug (NSAID) from the 2-arylpropionic acid family, structurally related to ibuprofen.[1][2] It is primarily utilized for its anti-inflammatory, analgesic, and antipyretic properties in managing conditions like osteoarthritis, rheumatoid arthritis, and back pain.[2][3][4] The therapeutic effects of this compound are fundamentally linked to its ability to suppress the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[3][5] This document provides an in-depth technical examination of the molecular mechanisms through which this compound inhibits PGE2 synthesis, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and workflows.

The Prostaglandin E2 (PGE2) Synthesis Pathway

The biosynthesis of PGE2 is a well-defined enzymatic cascade initiated in response to inflammatory stimuli. The process begins with the liberation of arachidonic acid (AA) from the cell membrane's phospholipids by the enzyme cytosolic phospholipase A2 (cPLA2).[6][7] Free arachidonic acid is then converted into the unstable intermediate, prostaglandin H2 (PGH2), through the action of cyclooxygenase (COX) enzymes.[6][7][8] Two primary isoforms of this enzyme exist:

-

COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the gastric lining and maintaining renal blood flow.[3]

-

COX-2: An inducible enzyme that is significantly upregulated during inflammatory responses and is responsible for producing pro-inflammatory prostaglandins.[3]

Finally, PGH2 is converted to the stable and biologically active PGE2 by the terminal enzyme, microsomal prostaglandin E synthase-1 (mPGES-1), which is often co-expressed with COX-2 during inflammation.[6][9][10]

This compound's Dual Mechanism of Action

This compound diminishes PGE2 production through a dual-action mechanism, involving both direct enzyme inhibition and suppression of inflammatory gene expression.

Direct Inhibition of Cyclooxygenase (COX) Activity

The primary mechanism of this compound is the direct inhibition of COX enzymes, which are critical for converting arachidonic acid into PGH2.[3] By blocking the active site of these enzymes, this compound effectively reduces the substrate for PGE2 synthesis.[3] Importantly, this compound exhibits a preferential selectivity for the COX-2 isoform over COX-1.[1][4][5] This selectivity is a key therapeutic feature, as it allows for potent anti-inflammatory effects while potentially minimizing the gastrointestinal side effects associated with the inhibition of COX-1's protective functions.[3]

Suppression of COX-2 Gene Expression via NF-κB Inactivation

Beyond direct enzyme inhibition, this compound also downregulates the inflammatory response at the transcriptional level.[1] Studies have shown that this compound can inhibit the lipopolysaccharide (LPS)-induced activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] It achieves this by preventing the phosphorylation of key upstream kinases, IKK-β and TAK1.[1][2][11] The inactivation of NF-κB, a master regulator of inflammation, leads to a reduction in the transcriptional expression of several pro-inflammatory genes, including COX-2, inducible nitric oxide synthase (iNOS), TNF-α, and various interleukins.[1] This secondary mechanism means that this compound not only blocks the activity of existing COX-2 enzymes but also reduces the synthesis of new COX-2 protein, thus providing a more sustained anti-inflammatory effect.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound on COX enzymes and PGE2 production has been quantified in various in vitro and in vivo models. The data below summarizes these key metrics.

| Parameter | Description | Value | Model System | Reference |

| COX-1 IC50 | The concentration of this compound required to inhibit 50% of COX-1 enzyme activity. | 10.66 ± 0.99 µM | In vitro enzyme assay | [1][12] |

| COX-2 IC50 | The concentration of this compound required to inhibit 50% of COX-2 enzyme activity. | 2.88 ± 1.01 µM | In vitro enzyme assay | [1][12] |

| PGE2 IC50 | The concentration of this compound required to inhibit 50% of LPS-induced PGE2 production. | 0.13 µM | RAW 264.7 macrophage cells | [12] |

| COX-1/COX-2 Ratio | The ratio of IC50 values (COX-1/COX-2), indicating selectivity for COX-2. A higher value denotes greater selectivity. | 3.7 | Calculated from IC50 values | [2][11] |

| In vivo Inhibition | Oral administration of this compound resulted in a significant decrease in PGE2 production. | 25-100 mg/kg | Carrageenan-induced rat paw edema | [1][12] |

| Clinical COX-2 Inhibition | The maximum inhibitory effect on COX-2 after a single oral dose. | ~98% | Healthy human subjects (25 mg this compound tromethamine vs. 30 mg this compound) | [5] |

Experimental Protocols for Assessing PGE2 Inhibition

The evaluation of this compound's inhibitory effects on PGE2 synthesis relies on standardized in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Protocol 1: In Vitro COX Enzyme Activity Assay

This assay directly measures the inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Methodology:

-

Enzyme Source: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction buffer containing a heme cofactor and an electron donor (e.g., Tris-HCl buffer with hematin and phenol).

-

Incubation: Aliquot the enzyme into assay tubes. Add various concentrations of this compound (or a vehicle control) and pre-incubate for a defined period (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

-

Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Termination: After a short incubation period (e.g., 2 minutes), terminate the reaction by adding a strong acid (e.g., HCl).

-

Quantification: The primary product, PGH2, is unstable. It is chemically reduced to the more stable PGF2α using stannous chloride.

-

Measurement: Quantify the concentration of PGF2α using a specific Enzyme Immunoassay (EIA) kit.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of this compound concentration. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based PGE2 Inhibition Assay

This assay measures the ability of a compound to inhibit PGE2 production in a cellular context, which accounts for cell permeability and metabolism.

Objective: To determine the IC50 of this compound on induced PGE2 synthesis in macrophages.

Methodology:

-

Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in multi-well plates and culture until they reach approximately 80-90% confluency.

-

Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 100 µM) or a vehicle control. Incubate for 1-2 hours.

-

Inflammatory Stimulus: Induce inflammation and COX-2 expression by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) to all wells except the negative control.

-

Incubation: Incubate the cells for a prolonged period (e.g., 24 hours) to allow for COX-2 expression and PGE2 synthesis and secretion into the medium.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Normalize PGE2 levels to the LPS-only control. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

References

- 1. Anti-inflammatory effect of this compound, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the efficacy and safety profiles of a this compound versus celecoxib in patients with rheumatoid arthritis: a 6-week, multicenter, randomized, double-blind, phase III, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic and Pharmacodynamic Characteristics of this compound Tromethamine vs. This compound in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential roles of microsomal prostaglandin E synthase-1 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of the efficacy and safety profiles of a this compound versus celecoxib in patients with rheumatoid arthritis: a 6-week, multicenter, randomized, double-blind, phase III, non-inferiority clinical trial | springermedizin.de [springermedizin.de]

- 12. medchemexpress.com [medchemexpress.com]

Pelubiprofen's Active Metabolites: A Deep Dive into Pharmacological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pelubiprofen, a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, exerts its therapeutic effects primarily through its active metabolites. As a prodrug, this compound undergoes rapid metabolism following administration, leading to the formation of several alcohol metabolites, with the trans-alcohol metabolite being the most prominent. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's active metabolites, their pharmacological activity, and the experimental methodologies used for their characterization. Quantitative data on the pharmacokinetics and in vitro activity of this compound and its major metabolite are presented, alongside a discussion of the key signaling pathways involved in their anti-inflammatory action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of anti-inflammatory therapeutics.

Introduction

This compound is a potent NSAID indicated for the treatment of osteoarthritis, rheumatoid arthritis, and back pain.[1][2] Its mechanism of action is centered on the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3] A distinguishing feature of this compound is its prodrug nature; it is converted in the body to its active forms, which are primarily responsible for its therapeutic effects.[2][4] This metabolic activation is a crucial aspect of its pharmacological profile.